6-Bromo-3-fluoropicolinamide 6-Bromo-3-fluoropicolinamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15832538
InChI: InChI=1S/C6H4BrFN2O/c7-4-2-1-3(8)5(10-4)6(9)11/h1-2H,(H2,9,11)
SMILES:
Molecular Formula: C6H4BrFN2O
Molecular Weight: 219.01 g/mol

6-Bromo-3-fluoropicolinamide

CAS No.:

Cat. No.: VC15832538

Molecular Formula: C6H4BrFN2O

Molecular Weight: 219.01 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-3-fluoropicolinamide -

Specification

Molecular Formula C6H4BrFN2O
Molecular Weight 219.01 g/mol
IUPAC Name 6-bromo-3-fluoropyridine-2-carboxamide
Standard InChI InChI=1S/C6H4BrFN2O/c7-4-2-1-3(8)5(10-4)6(9)11/h1-2H,(H2,9,11)
Standard InChI Key HCULQCGKBHYYPS-UHFFFAOYSA-N
Canonical SMILES C1=CC(=NC(=C1F)C(=O)N)Br

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemical Features

6-Bromo-3-fluoropicolinamide belongs to the picolinamide family, a class of heterocyclic compounds featuring a pyridine ring substituted with an amide group. The bromine and fluorine atoms introduce steric and electronic effects that modulate reactivity. Key identifiers include:

PropertyValue
CAS Number669066-90-4
Molecular FormulaC₆H₄BrFN₂O
Molecular Weight223.01 g/mol
InChI KeyHMURQOFNWZWERT-UHFFFAOYSA-N
SMILESBrc1nc(F)c(C(=O)N)cn1

The InChI string (InChI=1S/C6H4BrFN2O/c7-3-1-4(8)5(6(9)11)10-2-3/h1-2H,(H2,9,11)) confirms the substitution pattern, with bromine at position 6 and fluorine at position 3 . The amide group at position 2 enhances hydrogen-bonding potential, critical for interactions in biological systems.

Crystallographic and Conformational Analysis

While crystallographic data for 6-bromo-3-fluoropicolinamide remain unpublished, analogous compounds such as 5-bromo-3-fluoropicolinonitrile (CAS 886373-28-0) exhibit planar pyridine rings with halogen atoms adopting orthogonal positions to minimize steric clashes . Density functional theory (DFT) calculations predict a similar conformation for 6-bromo-3-fluoropicolinamide, with bond lengths of 1.74 Å (C–Br) and 1.35 Å (C–F) .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 6-bromo-3-fluoropicolinamide typically involves sequential halogenation and amidation steps. A proposed pathway includes:

  • Bromination: Direct electrophilic substitution on 3-fluoropicolinic acid using bromine in acetic acid.

  • Amidation: Conversion of the carboxylic acid to the amide via reaction with ammonium chloride in the presence of a coupling agent such as HATU .

Alternative methods may employ palladium-catalyzed cross-coupling reactions to introduce bromine selectively, though yields for such approaches are undocumented in public literature .

Purification and Quality Control

Chromatographic techniques (e.g., silica gel chromatography) are standard for isolating the compound, with purity assessed via HPLC (>95% purity). Mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 222.95 [M+H]⁺ .

Physicochemical Properties

Thermodynamic and Solubility Profiles

The bromine atom increases lipophilicity (calculated logP = 1.8), while the fluorine enhances metabolic stability. Key properties include:

PropertyValue
Density~1.8 g/cm³ (estimated)
Melting PointNot reported
Water Solubility<1 mg/mL (25°C)
pKa~-5.1 (amide proton)

The low water solubility necessitates formulation with co-solvents (e.g., DMSO) for biological assays .

Biological Activity and Applications

Role in Kinase Inhibition

6-Bromo-3-fluoropicolinamide derivatives are explored as kinase inhibitors. For example, aminocyclohexyl pyridyl carboxamides derived from similar scaffolds demonstrate picomolar inhibition of PIM kinases, which are implicated in cancer progression . The bromine atom may occupy hydrophobic pockets in kinase ATP-binding sites, enhancing affinity .

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